molecular formula C12H15ClFNO2 B13385151 4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B13385151
M. Wt: 259.70 g/mol
InChI Key: LOGXELIZYUDTKZ-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative characterized by a 4-fluorobenzyl substituent attached to the pyrrolidine ring at the 4-position. The compound’s structure combines a five-membered pyrrolidine ring with a carboxylic acid group and a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. For example, describes the synthesis of methyl((4-aminobenzyl)sulfonyl)-D-prolinate via coupling sulfonyl chloride with pyrrolidine-2-carboxylic acid methyl ester hydrochloride, suggesting similar strategies could apply to the target compound .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGXELIZYUDTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid.

    Formation of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Serves as a chiral ligand in asymmetric synthesis.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the development of chiral drugs.

Medicine:

  • Explored for its therapeutic potential in treating neurological disorders.
  • Acts as a precursor for the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of agrochemicals and specialty chemicals.
  • Employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, while the pyrrolidine ring provides structural stability. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Halogen-Substituted Benzyl Derivatives

The fluorinated benzyl group in the target compound distinguishes it from analogs with bromo-, iodo-, or chloro-substituents. Key examples include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride 4-Fluorobenzyl (para) C₁₂H₁₅ClFNO₂ 263.71 Potential CNS activity inferred from RTI-142 ()
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 4-Bromobenzyl (para) C₁₂H₁₅BrClNO₂ 324.62 Intermediate in drug synthesis ()
trans-4-(4-Iodobenzyl)-L-proline hydrochloride 4-Iodobenzyl (para) C₁₂H₁₅ClINO₂ 367.61 Radiolabeling applications ()
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 3-Iodobenzyl (meta) C₁₂H₁₅ClINO₂ 367.61 Steric effects alter binding affinity ()

Key Observations :

  • Steric Effects : Para-substituted derivatives (e.g., 4-fluoro, 4-bromo) exhibit symmetrical spatial arrangements, whereas meta-substituted analogs (e.g., 3-iodo) introduce steric hindrance, affecting receptor interactions .

Pyrrolidine Ring Modifications

highlights 4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydrochlorides, where amino groups replace the benzyl substituent. These derivatives exhibit distinct physicochemical profiles:

  • Solubility : Quaternary ammonium derivatives (e.g., 4-(trimethylammonium)pyrrolidine-2-carboxylic acid chloride hydrochloride) show enhanced water solubility due to ionic character .

Analytical Data

emphasizes NMR and HRMS for validating pyrrolidine derivatives:

  • NMR : Distinct chemical shifts for pyrrolidine protons (δ 3.5–4.5 ppm) and fluorobenzyl aromatic protons (δ 7.0–7.5 ppm) confirm structural integrity .
  • HRMS : Accurate mass measurements (e.g., m/z 213.0697 for 2-(phenylthio)pyrimidine-4-carboxylic acid in ) ensure molecular formula validation .

Biological Activity

4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, also known by its CAS number 1229439-70-6, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, including antibacterial and antifungal activities, of this compound, supported by case studies and relevant research findings.

  • Molecular Formula : C17H22FNO4
  • Molecular Weight : 323.36 g/mol
  • IUPAC Name : (2R,4S)-4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
  • Appearance : White to off-white powder

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial activity. For instance, in vitro studies have shown that certain pyrrolidine compounds can inhibit the growth of various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
PA-1S. aureus0.0039 - 0.025 mg/mL
PA-1E. coliComplete death within 8 hours
Compound XB. subtilisMIC: 32 - 512 μg/mL
Compound YK. pneumoniaeMIC: 2.33 - 156.47 μM

Studies have demonstrated that the presence of halogen substituents in pyrrolidine derivatives enhances their antibacterial properties, with specific compounds showing potent activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, some studies have highlighted the antifungal effects of pyrrolidine derivatives. For example:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Compound AC. albicansMIC: 16.69 - 78.23 µM
Compound BF. oxysporumMIC: 56.74 - 222.31 µM

These results suggest that the compound may inhibit the growth of pathogenic fungi, which is crucial for developing antifungal agents .

Case Studies

  • Study on Pyrrolidine Derivatives :
    A study published in MDPI evaluated various pyrrolidine derivatives for their antibacterial and antifungal properties. The results indicated that compounds with specific substitutions on the pyrrolidine ring exhibited notable antimicrobial activity against a range of pathogens, including E. coli and S. aureus .
  • Mechanism of Action :
    Research has suggested that the mechanism behind the antibacterial activity of these compounds may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways within the bacteria . Further studies are needed to fully elucidate these mechanisms.

Q & A

Q. What are the optimal synthetic routes for 4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves fluorinated pyrrolidine precursors and chiral catalysts. Key steps include:
  • Precursor Selection : Use di-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate as a precursor, followed by hydrolysis and HCl acidification to form the hydrochloride salt .
  • Fluorination : Introduce fluorine via fluorinating agents (e.g., diethylaminosulfur trifluoride) under controlled temperature (40–60°C) and anhydrous conditions .
  • Chiral Resolution : Employ asymmetric synthesis with Lewis acids or organocatalysts to ensure stereochemical fidelity (e.g., (R)-configuration retention) .
    Optimization Strategies :
  • Use continuous flow reactors for scalable synthesis .
  • Monitor reaction progress via HPLC or LC-MS to adjust stoichiometry and reaction time.
Synthesis Method Key Reagents/Conditions Yield Purity
Hydrolysis-AcidificationHCl, aqueous medium, reflux75–85%>95%
FluorinationDAST, dichloromethane, 50°C60–70%90–95%
Chiral Catalysis(R)-BINOL-derived catalysts, ethanol50–65%85–90%

Q. How can researchers characterize the compound’s structural and stereochemical properties?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR : Use 1^1H/19^19F NMR to confirm fluorine placement and pyrrolidine ring substitution (e.g., δ 4.8–5.2 ppm for fluorophenyl protons) .
  • IR Spectroscopy : Identify carboxylic acid (1700–1750 cm1^{-1}) and hydrochloride (2500–3000 cm1^{-1}) functional groups .
  • Chiral Chromatography : Employ HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers and validate (R)- or (S)-configurations .
  • X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction data (e.g., CCDC deposition) .

Q. What solubility and formulation challenges arise in biological assays, and how can they be addressed?

  • Methodological Answer :
  • Solubility Profile : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) but may aggregate in lipid-rich media .
  • Formulation Strategies :
  • Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity .
  • For in vivo studies, employ nanoemulsions or cyclodextrin complexes to improve bioavailability .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity and receptor binding?

  • Methodological Answer :
  • Comparative Studies : Synthesize enantiomers (e.g., (R)- vs. (S)-configurations) and assay activity against targets like GABAA_A receptors or serotonin transporters.
  • Example: (R)-enantiomers show 10-fold higher affinity for NMDA receptors due to optimal spatial alignment with binding pockets .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions using software like Schrödinger Suite to identify stereochemical determinants of binding .

Q. What in vitro and in vivo assays are suitable for evaluating its pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Fluorination typically reduces CYP450-mediated degradation (t1/2_{1/2} > 120 min) .
  • Blood-Brain Barrier Penetration : Use MDCK-MDR1 cell monolayers; logP ~1.5 suggests moderate permeability .
  • In Vivo Efficacy : Administer in rodent models of neuropathic pain (e.g., SNL model) at 10–30 mg/kg (IP) and measure mechanical allodynia .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • QSAR Modeling : Train models on datasets of pyrrolidine analogs to predict substituent effects on IC50_{50} values .
  • Docking Studies : Target crystal structures (e.g., PDB: 6WKP for NMDA receptors) to prioritize derivatives with fluorophenyl groups in hydrophobic pockets .
  • ADMET Prediction : Use SwissADME to optimize logP (ideal: 1–3) and minimize hERG inhibition risk .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :
  • Source Analysis : Verify assay conditions (e.g., cell line, incubation time). For example, conflicting IC50_{50} values for serotonin reuptake inhibition may arise from HEK293 vs. CHO cell models .
  • Dose-Response Curves : Replicate experiments across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency trends .
  • Meta-Analysis : Use platforms like MetaDrug to compare results with structurally related compounds (e.g., 4-chlorophenyl analogs) .

Q. What role does the fluorine atom play in modulating metabolic stability and off-target effects?

  • Methodological Answer :
  • Metabolic Shielding : Fluorine blocks CYP3A4-mediated oxidation at the para position, reducing first-pass metabolism (e.g., 80% parent compound remaining after 2 hrs) .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity. Fluorine’s electronegativity may reduce promiscuity by avoiding cationic binding sites .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods due to irritant properties (GHS Category 3) .
  • Waste Disposal : Neutralize hydrochloride residues with 1M NaOH before aqueous disposal .

Q. How can researchers design comparative studies with halogenated analogs to explore SAR?

  • Methodological Answer :
  • Analog Synthesis : Replace fluorine with chlorine, bromine, or iodine and assay activity (e.g., 4-chlorophenyl analogs show reduced BBB penetration due to higher logP) .
  • SAR Table :
Substituent logP IC50_{50} (NMDA) Metabolic t1/2_{1/2}
4-Fluorophenyl1.512 nM130 min
4-Chlorophenyl2.145 nM90 min
4-Bromophenyl2.360 nM75 min

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